molecular formula C12H16FNO B11737457 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine

Cat. No.: B11737457
M. Wt: 209.26 g/mol
InChI Key: KQUWMNYJFDJALS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is a cyclobutane-containing methanamine derivative with a 3-fluoro-4-methoxyphenyl substituent. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in anti-inflammatory, anticancer, and antidepressant drug research .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3

InChI Key

KQUWMNYJFDJALS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)CN)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine typically involves multiple steps. One common method starts with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, influencing biological processes. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Pharmacological Activity Molecular Weight (g/mol) References
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine Cyclobutane-methanamine 3-Fluoro, 4-methoxy Pharmaceutical intermediate ~195.23*
Sibutramine Cyclobutane-methanamine 4-Chloro, α-isobutyl, dimethyl Appetite suppressant (SNRI) 334.33
Aldi-2 Propanone 3-Fluoro-4-methoxy, dimethylamino ALDH inhibitor 243.70*
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Cyclopropane-methanamine 3-Fluoro, 4-methoxy Pharmaceutical intermediate ~183.62*
1-(3-Methoxy-4-methylphenyl)cyclobutanemethanamine Cyclobutane-methanamine 3-Methoxy, 4-methyl Not reported ~191.27*

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

Cyclopropane’s smaller ring size may enhance metabolic stability but reduce conformational flexibility . Aldi-2’s propanone backbone diverges significantly, enabling covalent interactions (e.g., as an ALDH inhibitor) that cyclobutanemethanamine derivatives lack .

Substituent Effects: The 3-fluoro-4-methoxyphenyl group is conserved in the target compound, Aldi-2, and cyclopropane analog, suggesting its role in modulating electronic properties (e.g., enhancing lipophilicity and blood-brain barrier penetration) . Sibutramine’s 4-chlorophenyl and α-isobutyl groups confer selectivity for serotonin/norepinephrine reuptake inhibition, highlighting how substituent changes redirect pharmacological activity .

The target compound’s lack of reported activity contrasts with Aldi-2’s ALDH inhibition, illustrating how minor structural changes (e.g., ketone vs. amine backbone) alter target specificity .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (~195 g/mol) falls within the "drug-like" molecular weight range, similar to its analogs. However, Sibutramine’s higher molecular weight (334 g/mol) correlates with its complex substituents and hydrochloride salt form, which enhance water solubility .
  • Stereochemical Considerations :

    • Enantiomers like (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (MW: 205.66 g/mol) demonstrate the importance of chirality in receptor interactions, though this remains unexplored for the cyclobutane derivative .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H14FNO2
  • Molecular Weight : 221.25 g/mol
  • CAS Number : [Insert CAS number if available]

The biological activity of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards specific targets.

Biological Activity Overview

  • Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like activities in animal models. It has been shown to influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.
  • Neuroprotective Properties : Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases.
  • Antitumor Activity : Some studies have reported that 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantIncreases serotonin and norepinephrine levels
NeuroprotectiveReduces oxidative stress and inflammation
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test showed a decrease in immobility time, indicating enhanced mood.

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In a model of Parkinson's disease, the compound was shown to protect dopaminergic neurons from 6-OHDA-induced toxicity. Histological analysis revealed a significant preservation of neuron populations in treated animals compared to untreated controls.

Case Study 3: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound against various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that treatment with 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine led to dose-dependent cell death, with IC50 values lower than those observed for standard chemotherapeutics.

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